Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
Brand Name:
Vulcanchem
CAS No.:
15492-42-9
VCID:
VC21062484
InChI:
InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4
SMILES:
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]
Molecular Formula:
C30H48NNiS4
Molecular Weight:
609.7 g/mol
Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
CAS No.: 15492-42-9
Cat. No.: VC21062484
Molecular Formula: C30H48NNiS4
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15492-42-9 |
|---|---|
| Molecular Formula | C30H48NNiS4 |
| Molecular Weight | 609.7 g/mol |
| IUPAC Name | 4-methylbenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
| Standard InChI | InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4 |
| Standard InChI Key | OGDOOYYRRAJVOI-UHFFFAOYSA-J |
| Isomeric SMILES | CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3] |
| SMILES | CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3] |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator